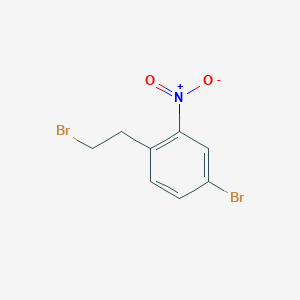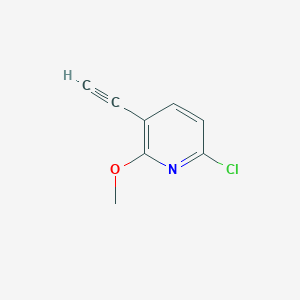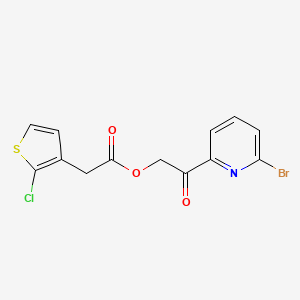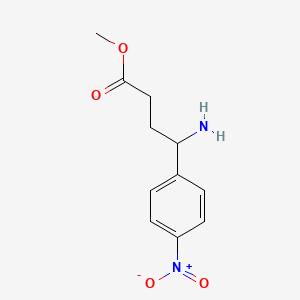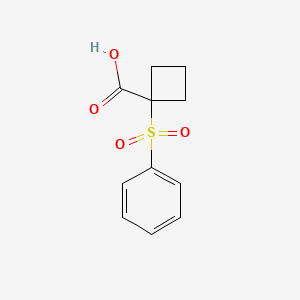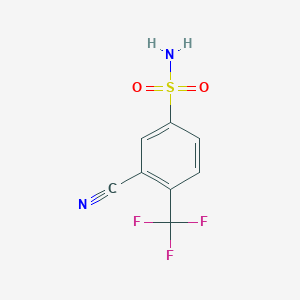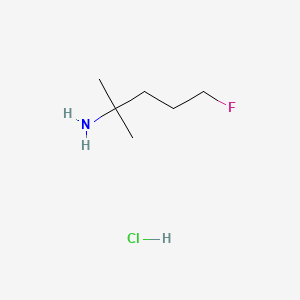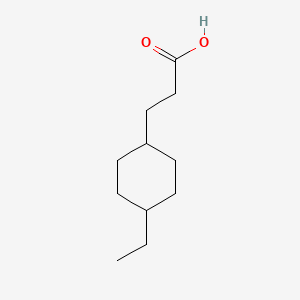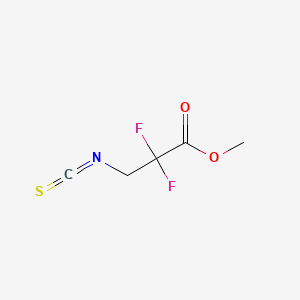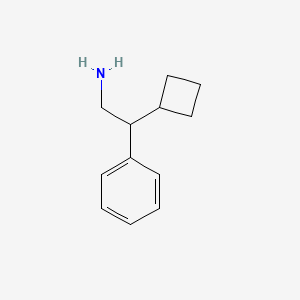
2-Cyclobutyl-2-phenylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclobutyl-2-phenylethan-1-amine is an organic compound with the molecular formula C12H17N It is characterized by a cyclobutyl group attached to a phenylethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-phenylethan-1-amine typically involves the following steps:
Cyclobutylation: The introduction of a cyclobutyl group to the phenylethanamine backbone can be achieved through a Grignard reaction. This involves the reaction of cyclobutylmagnesium bromide with phenylethanamine under anhydrous conditions.
Amine Protection: The amine group is often protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.
Cyclobutylation Reaction: The protected amine is then subjected to a cyclobutylation reaction using cyclobutyl bromide in the presence of a base such as sodium hydride.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Cyclobutyl-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted amines.
科学研究应用
2-Cyclobutyl-2-phenylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Cyclobutyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Phenylethylamine: A structurally similar compound with a phenylethanamine backbone but lacking the cyclobutyl group.
Cyclobutylamine: Contains a cyclobutyl group but lacks the phenylethanamine structure.
Uniqueness
2-Cyclobutyl-2-phenylethan-1-amine is unique due to the presence of both the cyclobutyl and phenylethanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
2-cyclobutyl-2-phenylethanamine |
InChI |
InChI=1S/C12H17N/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 |
InChI 键 |
RMOURVVMAJAXGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(CN)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
